4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
Overview
Description
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with aminocarbonyl and difluoro groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a solvent such as toluene or ethanol, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the hydroboration of an appropriate precursor, followed by oxidation to yield the desired boronic acid . This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The aminocarbonyl and difluoro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid involves its ability to form reversible covalent bonds with various biomolecules. This property is particularly useful in the development of boronate affinity materials, which can selectively bind to cis-diol-containing molecules under specific pH conditions . The molecular targets and pathways involved in these interactions include nucleosides, catechols, saccharides, and glycoproteins .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: This compound has a methoxy group instead of the aminocarbonyl and difluoro groups, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylboronic acid: This compound contains a trifluoromethyl group, which imparts different electronic properties compared to the difluoro groups in 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and functional properties. The presence of both aminocarbonyl and difluoro groups enhances its utility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
(4-carbamoyl-3,5-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICFTLBHIJDLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.